molecular formula C8H9N3 B1500406 1H-Indole-4,7-diamine CAS No. 184485-83-4

1H-Indole-4,7-diamine

Cat. No.: B1500406
CAS No.: 184485-83-4
M. Wt: 147.18 g/mol
InChI Key: IHUVUGGCPGQVIF-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is unequivocally recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. acs.orgacs.orgresearchgate.net This designation stems from its widespread occurrence in a vast number of natural products, pharmaceuticals, and biologically active compounds. wikipedia.orgnih.gov Its structure is a key component in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, which underscores its fundamental role in biological processes. wikipedia.org

The unique electronic properties of the indole ring, characterized by a high electron density in the pyrrole moiety, make it a versatile building block in synthesis. researchgate.net The most reactive position for electrophilic substitution is typically the C3 position, which is about 10¹³ times more reactive than benzene. wikipedia.org This inherent reactivity allows for diverse functionalization, enabling chemists to create extensive libraries of indole derivatives for drug discovery programs. nih.govsciprofiles.com The ability of the indole scaffold to mimic the structure of peptides and bind to a variety of biological receptors has led to its incorporation into numerous approved drugs with a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. researchgate.netnih.govacs.org

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

Drug NameTherapeutic Class
IndomethacinNon-steroidal anti-inflammatory drug (NSAID) researchgate.net
SumatriptanAnti-migraine agent
OndansetronAnti-emetic
PindololBeta-blocker wikipedia.org
DelavirdineAntiviral (HIV) acs.org
VincristineAnticancer nih.gov

Position of Diaminoindole Derivatives within Heterocyclic Compound Research

Within the vast landscape of heterocyclic chemistry, the synthesis and study of diamino-substituted indoles represent a more recent and specialized area of investigation. derpharmachemica.com These compounds are of significant interest because the introduction of two amino groups onto the indole scaffold dramatically increases the potential for further chemical modification and introduces new possibilities for hydrogen bonding and metal coordination. The position of these amino groups on either the benzene or pyrrole ring can lead to a variety of isomers, each with potentially unique chemical and biological properties.

Recent research has highlighted the novelty and synthetic challenges associated with producing specific diaminoindole isomers. For instance, the first successful syntheses of 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles were reported as significant achievements, underscoring that these compounds were previously unknown in the literature. acs.org The development of multi-step synthetic routes, often starting from the corresponding nitroindoles and employing sophisticated protecting group strategies, has been crucial for accessing these novel intermediates. acs.org This emerging focus on diaminoindoles positions them as valuable and previously untapped building blocks for creating complex molecular architectures, particularly in the context of drug discovery. acs.orgacs.org

Overview of Key Research Areas Pertaining to 1H-Indole-4,7-diamine and Related Architectures

The investigation into this compound and its structural relatives is driven by their potential application in significant therapeutic areas. A primary research focus is in the field of oncology. Specifically, the oxidized counterpart of this compound, known as 1H-indole-4,7-dione, has been identified as a promising scaffold for the development of inhibitors against indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that plays a critical role in tumor immune escape; its overexpression in the tumor microenvironment suppresses the immune response against cancer cells. nih.gov Therefore, inhibitors based on the indole-4,7-dione/diamine framework are being actively explored as a strategy for cancer immunotherapy. nih.gov

Beyond this specific target, related diaminoindole architectures are being investigated for other biological activities. For example, derivatives of 2,3-diaminoindoles have been identified as a novel class of antagonists for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a receptor involved in inflammatory disorders. acs.orgsciprofiles.com This highlights the broader potential of diaminoindoles as modulators of immune and inflammatory pathways. The diverse biological activities reported for various indole derivatives provide a strong impetus for exploring the functional aspects of the this compound core. nih.gov

Table 2: Research Applications of Diaminoindoles and Related Structures

Compound ClassResearch Area / TargetPotential ApplicationReference
1H-Indole-4,7-dionesIndoleamine 2,3-dioxygenase 1 (IDO1) InhibitionCancer Immunotherapy nih.gov
2,3-DiaminoindolesNOD1 AntagonismInflammatory Disorders acs.orgsciprofiles.com

Rationale for Comprehensive Investigation of this compound's Synthetic, Reactive, and Functional Aspects

A comprehensive investigation into the synthetic routes, chemical reactivity, and functional properties of this compound is warranted for several key reasons. Firstly, the novelty of diaminoindoles as a class of compounds means that established and efficient synthetic methodologies are lacking. acs.org The synthesis of specific isomers like this compound requires tailored approaches, and overcoming these synthetic hurdles is a critical research objective. The development of robust and scalable syntheses is essential for making this and related scaffolds readily available for further study.

Secondly, the presence of three distinct reactive sites—the two amino groups on the benzene ring and the nucleophilic C3 position of the indole—suggests a rich and complex chemical reactivity. Understanding how these sites can be selectively functionalized is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies. For example, developing orthogonal protecting group strategies that allow for the independent modification of each amine and the indole core is a significant synthetic challenge that needs to be addressed. acs.org

Finally, the promising biological activity of related structures, particularly as IDO1 inhibitors, provides a powerful rationale for a deep dive into the functional aspects of this compound. nih.gov A thorough investigation will enable the design and synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUVUGGCPGQVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663630
Record name 1H-Indole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184485-83-4
Record name 1H-Indole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indole 4,7 Diamine and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Construction Relevant to Diaminoindole Precursors

The construction of the indole nucleus is a well-established field, with several classical methods providing foundational routes to substituted indoles that can serve as precursors to diaminoindoles.

Fischer Indole Synthesis and its Role in Substituted Indole Preparation

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a prominent and versatile method for constructing the indole ring. testbook.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com The process is initiated by the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.org

The versatility of the Fischer synthesis lies in its tolerance for a wide range of substituents on both the arylhydrazine and the carbonyl component. This allows for the preparation of a diverse array of substituted indoles. For the synthesis of precursors to diaminoindoles, appropriately substituted phenylhydrazines, such as those bearing nitro or protected amino groups, can be employed. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. testbook.com

Table 1: Key Features of the Fischer Indole Synthesis
FeatureDescriptionReference
ReactantsArylhydrazine and an aldehyde or ketone. wikipedia.org
ConditionsAcidic (Brønsted or Lewis acids) and typically requires heating. testbook.com
Key IntermediatePhenylhydrazone, which tautomerizes to an enamine. wikipedia.org
Core Mechanism alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement followed by cyclization and ammonia elimination. wikipedia.org
ApplicabilityHighly versatile for preparing a wide range of substituted indoles, including precursors for diaminoindoles. taylorandfrancis.comthermofisher.com

Bischler–Möhlau Indole Synthesis and Madelung Synthesis Applications

The Bischler–Möhlau indole synthesis is another classical method that provides access to 2-arylindoles. wikipedia.org This reaction involves the cyclization of an α-arylamino-ketone in the presence of excess aniline (B41778) and an acid catalyst. researchgate.netscispace.com The mechanism proceeds through the reaction of an α-bromo-acetophenone with aniline to form an intermediate, which then undergoes electrophilic cyclization to form the indole ring. wikipedia.org While historically significant, this method has seen less use due to often harsh reaction conditions and the potential for side products. wikipedia.orgchemeurope.com However, modern modifications, such as the use of microwave irradiation, have improved its utility. chemeurope.comwikipedia.org

The Madelung synthesis, reported by Walter Madelung in 1912, is a base-catalyzed intramolecular cyclization of N-phenylamides at high temperatures. wikipedia.org This method is particularly useful for synthesizing indoles that may not be easily accessible through other routes. wikipedia.org The reaction requires a strong base, such as sodium or potassium alkoxide, and high temperatures, often between 200–400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While the vigorous conditions can limit its applicability, modifications have been developed to allow for milder reaction conditions, expanding its scope. researchgate.net

Targeted Synthesis Strategies for 1H-Indole-4,7-diamine and its Regioisomers

The synthesis of this compound and its regioisomers requires strategies that allow for the precise introduction of amino groups onto the indole benzene (B151609) ring.

Reductive Cyclization and Nitro Group Reduction Pathways

A common and effective strategy for synthesizing aminoindoles involves the use of precursors containing nitro groups, which can be readily reduced to the desired amino functionalities. taylorandfrancis.com This approach often begins with a substituted o-nitrotoluene derivative, which can undergo cyclization to form a nitroindole. The subsequent reduction of the nitro group(s) yields the corresponding aminoindole.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) and metal/acid combinations (e.g., iron or tin in the presence of hydrochloric acid) being common choices. google.comyoutube.com This pathway is particularly useful for the synthesis of this compound, where a dinitro-substituted precursor can be synthesized and then subjected to a double reduction to yield the final product. The stepwise reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. google.comnih.gov

Table 2: Comparison of Nitro Group Reduction Methods
MethodReagentsKey CharacteristicsReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelGenerally clean and high-yielding; can be sensitive to other functional groups. wikipedia.orggoogle.com
Metal in Acidic MediaFe/HCl, Sn/HCl, SnCl₂Cost-effective and widely used; reaction conditions are often harsh. wikipedia.orgyoutube.com
Transfer HydrogenationHydrazine with a catalyst (e.g., Raney Nickel)Avoids the use of high-pressure hydrogen gas. wikipedia.org
Other ReagentsSodium hydrosulfite, Zinc dustCan offer selectivity in certain cases. wikipedia.org

Coupling Reactions for Installing Amino Functionalities

Modern cross-coupling reactions provide powerful tools for the formation of carbon-nitrogen bonds, allowing for the introduction of amino groups onto a pre-formed indole scaffold. wikipedia.org These methods typically start with a halo-indole (e.g., a bromo- or iodo-indole) and couple it with an amine or an ammonia equivalent.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.org It is highly versatile, with a broad substrate scope and tolerance for numerous functional groups. nih.gov By starting with a dihalo-indole, such as 4,7-dibromo-1H-indole, a double Buchwald-Hartwig amination can be performed to install two amino groups, leading to the synthesis of this compound. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. rsc.org

The Ullmann condensation is a copper-catalyzed reaction that also facilitates C-N bond formation. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have made this a more viable method under milder conditions. wikipedia.orgacs.orgorganic-chemistry.org This reaction can also be employed to synthesize aminoindoles from the corresponding halo-indoles. organic-chemistry.orgnih.gov

Table 3: Overview of C-N Coupling Reactions for Aminoindole Synthesis
ReactionCatalyst SystemSubstratesKey AdvantagesReference
Buchwald-Hartwig AminationPalladium catalyst with a phosphine (B1218219) ligand (e.g., BINAP, DPPF)Aryl halides/triflates and aminesBroad substrate scope, high functional group tolerance, generally mild conditions. wikipedia.orgnih.gov
Ullmann CondensationCopper catalyst, often with a ligand (e.g., phenanthroline, diamines)Aryl halides and aminesAn alternative to palladium-catalyzed methods; modern protocols allow for milder conditions. wikipedia.orgorganic-chemistry.org

Protective Group Strategies in Diaminoindole Synthesis

The presence of multiple reactive amine groups in diaminoindoles requires a sophisticated approach to selective functionalization. Protective group chemistry provides the essential tools to temporarily mask one or more of these groups, allowing for chemical transformations to be carried out at other positions of the molecule without unwanted side reactions.

The selection of an appropriate protecting group for the nitrogen atoms of the indole ring and the amino substituents is a critical consideration in the synthesis of this compound and its analogues. The stability of the protecting group under various reaction conditions and the ease of its removal are key factors that guide this choice. Commonly employed nitrogen protecting groups in this context include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and triisopropylsilyl (TIPS).

The Boc group is widely used due to its stability in a broad range of non-acidic conditions and its straightforward removal with acids such as trifluoroacetic acid (TFA). acs.org In the synthesis of diaminoindoles, the Boc group has been successfully used to protect amino groups on the indole ring. acs.org For instance, a mono-Boc protected diaminoindole can be selectively functionalized at the unprotected amine site.

The Cbz group offers an alternative protection strategy and is particularly useful as it can be removed under neutral conditions via catalytic hydrogenation. acs.org This provides an orthogonal deprotection strategy when other acid-sensitive or base-sensitive groups are present in the molecule.

The TIPS group is often employed to protect the indole nitrogen. Its steric bulk can direct reactions to other positions of the indole ring, and it is stable under many reaction conditions. acs.org The removal of the TIPS group is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.org A synthetic route to a diaminoindole has been developed starting from 4-nitroindole, where the indole nitrogen was first protected with a TIPS group. acs.org

A summary of these protecting groups and their typical deprotection conditions is provided in the table below.

Protecting GroupAbbreviationTypical Deprotection Conditions
tert-ButoxycarbonylBocAcidic (e.g., Trifluoroacetic Acid)
BenzyloxycarbonylCbzCatalytic Hydrogenation (e.g., H₂, Pd/C)
TriisopropylsilylTIPSFluoride source (e.g., TBAF)

In molecules with multiple amino groups, such as this compound, achieving selective functionalization of each amine site is a significant challenge. Orthogonal protection schemes are a powerful strategy to address this, wherein multiple protecting groups are used that can be removed under different, non-interfering conditions. This allows for the sequential deprotection and functionalization of specific amine groups.

A successful synthesis of 3,4-, 3,5-, 3,6-, and 3,7-diaminoindoles has been reported where the resulting molecules feature orthogonal protecting groups on each amine. acs.org This strategic protection allows for the selective modification of each position, which is crucial for the development of new drug candidates. acs.org For example, one amino group might be protected with a Boc group (acid-labile), while another is protected with a Cbz group (hydrogenolysis-labile). This allows for the selective removal of the Boc group with acid to functionalize the first amine, followed by the removal of the Cbz group via hydrogenation to modify the second amine, all without affecting the other protected sites. The ability to selectively unmask each amine group provides a high degree of control and flexibility in the synthesis of complex diaminoindole derivatives. acs.org

Catalytic Methodologies for Indole System Assembly and Modification

Modern organic synthesis heavily relies on catalytic methods to construct and modify complex molecular scaffolds efficiently and with high selectivity. For the synthesis of this compound and its analogues, various catalytic strategies can be envisioned for the assembly of the indole core and the introduction of further functionalization.

Transition-metal catalysis offers a powerful toolkit for the synthesis and modification of indole derivatives. While direct applications to this compound are not extensively reported, the principles from broader indole chemistry are highly relevant.

Iridium-Catalyzed Asymmetric Hydrogenation is a well-established method for the synthesis of chiral indolines from indoles. rsc.orgdicp.ac.cnresearchgate.net This reaction is particularly important for the preparation of enantiomerically pure pharmaceutical intermediates. The use of iridium complexes with chiral ligands allows for the highly enantioselective reduction of the indole double bond. rsc.orgdicp.ac.cnresearchgate.net While many examples focus on N-protected indoles, methods for the asymmetric hydrogenation of unprotected indoles have also been developed, often requiring a Brønsted acid co-catalyst to activate the indole ring. rsc.org A direct iridium-catalyzed C-H amidation of N-pivaloylindoles at the C-7 position has also been developed, providing a route to 7-aminoindoles. acs.org

Copper-Catalyzed Dehydrogenation represents another important transformation in indole chemistry. This method can be used to synthesize indoles from indolines or to introduce unsaturation into the indole core. Copper catalysts are attractive due to their lower cost and toxicity compared to other transition metals. While specific examples involving the dehydrogenation of diaminoindoles are scarce, copper-catalyzed methods have been developed for the intramolecular dehydrogenative aminooxygenation of other nitrogen-containing heterocycles.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular diversity. Various MCRs have been developed for the synthesis of highly substituted indole derivatives. These reactions offer a rapid and convergent approach to complex indole scaffolds. While specific MCRs for the direct synthesis of this compound have not been prominently reported, the application of MCRs to functionalize the indole core is a well-established strategy. For instance, MCRs involving indoles can lead to the formation of complex heterocyclic systems fused to the indole ring.

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step. These reactions are highly atom- and step-economical and can rapidly build molecular complexity. In indole chemistry, cascade reactions are often employed to construct fused polycyclic indole systems. For example, an acid-catalyzed cascade reaction has been reported to produce a novel C3/C4-fused indole scaffold. mdpi.com Such strategies could potentially be adapted to diaminoindole substrates to generate novel and complex fused architectures with interesting biological properties.

Reactivity and Reaction Mechanisms of 1h Indole 4,7 Diamine and Derived Systems

Electrophilic Aromatic Substitution Reactivity of the Indole (B1671886) Ring

The indole ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.inpearson.com The fusion of the electron-rich pyrrole (B145914) ring to a benzene ring results in a system that readily undergoes electrophilic aromatic substitution. bhu.ac.inresearchgate.net

For the parent indole molecule, electrophilic attack preferentially occurs at the C3 position of the pyrrole ring. bhu.ac.inresearchgate.net This regioselectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3. bhu.ac.in The positive charge in this intermediate can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a stabilization that is not possible for the intermediate formed from C2 attack. bhu.ac.inic.ac.uk

The two primary amine groups at the C4 and C7 positions are powerful activating groups. They donate electron density to the aromatic system via resonance, further increasing the nucleophilicity of the indole ring and making it exceptionally reactive towards even weak electrophiles.

The directing effects of these substituents are as follows:

4-Amino Group: As an ortho-, para-directing group, it strongly activates the C3 and C5 positions. The activation of C3 reinforces the inherent reactivity of this position.

7-Amino Group: This group activates the C6 position (ortho) and the N1 position of the pyrrole ring.

The cumulative effect is a molecule with multiple potential sites for electrophilic attack. The C3 position is expected to be the most nucleophilic due to the combined activation from the pyrrole nitrogen and the 4-amino group. However, reactions may yield mixtures of products, with substitution also possible at C5 and C6, depending on the nature of the electrophile and the reaction conditions. The high reactivity may also lead to polysubstitution if the reaction is not carefully controlled.

Nucleophilic Reactivity and Organometallic Functionalization

While the electron-rich nature of the indole ring makes it primarily reactive towards electrophiles, specific positions can be rendered nucleophilic through deprotonation, enabling functionalization via organometallic intermediates. mdpi.com

The most acidic carbon-hydrogen bond in the indole ring is at the C2 position. acs.org Direct deprotonation at this site using a strong base, such as an alkyllithium reagent, can generate a C2-lithiated indole species. This powerful nucleophile can then react with a wide range of electrophiles to introduce substituents specifically at the C2 position.

For this strategy to be effective with 1H-Indole-4,7-diamine, prior protection of the acidic protons on the three nitrogen atoms (N1, C4-NH₂, and C7-NH₂) would be necessary. The N-H proton of the indole ring (pKa ≈ 17) and the amine protons are significantly more acidic than the C2-H and would be deprotonated first. After suitable protection (e.g., with silyl or carbamate groups), treatment with a strong base like n-butyllithium would selectively deprotonate the C2 position, which could then be quenched with an electrophile (E+), as depicted in the general scheme below. acs.orgcombichemistry.comacs.org

Table 1: Examples of Electrophilic Quenching Following C2-Lithiation of a Protected Indole

Electrophile (E+)Reagent ExampleResulting C2-Substituent
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
Carbonyl CompoundAcetone ((CH₃)₂CO)Hydroxypropyl (-C(OH)(CH₃)₂)
Silyl HalideTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
CarboxylationCarbon Dioxide (CO₂)Carboxylic acid (-COOH)

The primary aromatic amine groups at C4 and C7 are nucleophilic and can participate in reactions characteristic of arylamines. msu.edu A prominent example is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). unsri.ac.idmdpi.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield a C=N double bond. unsri.ac.id

Given the presence of two amine groups, this compound can react with carbonyl compounds in a 1:1 or 1:2 stoichiometric ratio to form mono- or bis-Schiff bases, respectively. The specific outcome depends on the reaction conditions and the relative amounts of the reactants. This reactivity is a common and versatile method for derivatizing diamines. researchgate.netnih.gov

Table 2: Potential Schiff Base Formation with this compound

Carbonyl CompoundMolar Ratio (Diamine:Carbonyl)Potential Product Structure
Benzaldehyde1:1Mono-Schiff base at C4 or C7
Benzaldehyde1:2Bis-Schiff base at C4 and C7
Salicylaldehyde1:2Bis-Schiff base at C4 and C7
Acetone1:2Bis-Schiff base at C4 and C7

Oxidation and Reduction Pathways Relevant to Indole Ring Integrity and Derivatization

The electron-rich nature of this compound makes it particularly susceptible to both oxidation and reduction, which can be used strategically for derivatization or can occur as undesirable side reactions. researchgate.net

Oxidation: Indoles can undergo oxidation through various pathways. acs.org Common reactions include oxidation of the C2-C3 double bond to form 2-oxindoles or 3-oxindoles. acs.orgcnr.it The presence of the strongly electron-donating 4,7-diamino groups makes the molecule highly prone to oxidation, potentially even by atmospheric oxygen. researchgate.net This heightened reactivity can lead to the formation of complex product mixtures or polymerization. Under controlled conditions, however, oxidation can be a useful tool for synthesizing derivatives like spiro-oxindoles. researchgate.net For instance, the oxidation of N-substituted indoles can yield 3-oxindole derivatives. acs.org

Reduction: The reduction of the indole nucleus can proceed in two main ways, depending on the reagents and conditions employed:

Catalytic Hydrogenation: This method, typically carried out under acidic conditions with catalysts like platinum or palladium, usually reduces the pyrrole ring to afford the corresponding indoline derivative (2,3-dihydroindole). bhu.ac.in

Dissolving Metal Reduction: Using reagents such as lithium or sodium in liquid ammonia (B1221849) (a Birch-type reduction) selectively reduces the benzene ring. bhu.ac.in For a standard indole, this yields 4,7-dihydroindole. bhu.ac.in Applying this to this compound would likely result in a complex reaction, as the amine groups could also be affected or direct the reduction differently.

These redox pathways highlight the chemical versatility of the this compound scaffold but also underscore the need for careful control of reaction conditions to achieve selective transformations and maintain the integrity of the core indole structure.

Pericyclic and Cycloaddition Reactions Involving the Indole Core (e.g., Diels-Alder)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for the construction of complex molecular architectures. wikipedia.org The indole ring, with its inherent aromaticity, can participate in such reactions, although this often requires overcoming a significant aromatic stabilization energy.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical pericyclic reaction that forms a six-membered ring. wikipedia.org The indole core can participate as either the diene or the dienophile component, although its aromaticity makes it a reluctant participant compared to non-aromatic systems. The C2-C3 double bond of the indole can act as a dienophile. More complex reactions can be achieved by generating reactive intermediates. For instance, indolynes, which are arynes derived from the indole nucleus, are potent dienophiles in Diels-Alder reactions. nih.gov Studies on 4,5-, 5,6-, and 6,7-indolynes have revealed fascinating regioselectivity in their cycloadditions with 2-substituted furans. Notably, 6,7-indolynes exhibit high regioselectivity driven by the polarity of the aryne, where reactions with electron-donating groups on the furan favor the more sterically hindered product, a phenomenon attributed to the reaction having substantial electrophilic substitution character. In contrast, 4,5- and 5,6-indolynes show little to no regioselectivity. nih.gov

Another strategy involves the photoinduced electron transfer-catalyzed radical cation Diels-Alder reaction. This method has been used to react indoles with exocyclic 1,3-dienes, leading to the formation of highly functionalized tetrahydrocarbazole derivatives. rsc.org The indole acts as the dienophile in this transformation.

Beyond the classic Diels-Alder reaction, the indole core can undergo other cycloadditions. Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and oxyallyl cations provide a direct route to cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. uchicago.edu Furthermore, cascade reactions involving N-arylnitrones and allenes can proceed through an initial dipolar cycloaddition followed by spontaneous rearrangement to furnish indole derivatives.

Regioselectivity in Indolyne Diels-Alder Reactions
Indolyne Intermediate2-Substituted Furan ReactantObserved RegioselectivityReference
6,7-Indolyne2-t-butylfuran (Electron-donating)High preference for sterically crowded product (>15:1) nih.gov
6,7-Indolyne2-Methylfuran (Electron-donating)Preference for sterically crowded product (4:1) nih.gov
4,5-Indolyne2-t-butylfuranNo preference (approx. 1:1 ratio) nih.gov
5,6-Indolyne2-t-butylfuranNo preference (approx. 1:1 ratio) nih.gov

Mechanistic Investigations of Indole Transformations and Enzyme-Catalyzed Reactions

Understanding the mechanisms of indole transformations is crucial for developing new synthetic methods and for engineering enzymes with novel functionalities. The functionalization of the indole ring can be achieved through various catalytic systems, including transition metals and enzymes, often displaying remarkable selectivity. rsc.orgscilit.com Enzyme-catalyzed reactions, in particular, offer unparalleled stereo- and regioselectivity under mild conditions. researchgate.net

Mechanistic Insights into Indole Prenyltransferases

Indole prenyltransferases (IPTs) are a family of enzymes that catalyze the attachment of isoprenoid chains (prenylation) to the indole nucleus of various substrates, primarily tryptophan and its derivatives. rsc.org These enzymes are remarkably versatile, catalyzing prenylation at nearly every position of the indole ring. rsc.orgdntb.gov.ua

Mechanistic studies suggest that most IPT reactions proceed through a direct electrophilic aromatic substitution, where the electron-rich indole ring attacks the carbocation generated from the isoprenoid diphosphate substrate (like dimethylallyl diphosphate, DMAPP). rsc.orgrsc.org However, an alternative mechanism has been proposed for some enzymes, involving an initial attack at the most nucleophilic C3 position, followed by rearrangements to yield the final product. rsc.org

A well-studied example is the 4-dimethylallyltryptophan synthase (FgaPT2), which catalyzes the C4 prenylation of L-Tryptophan with DMAPP as the first step in ergot alkaloid biosynthesis. rsc.org In contrast, the enzyme CymD catalyzes an unusual "reverse" prenylation at the N1 position, a challenging transformation given the low nucleophilicity of the indole nitrogen. rsc.org Other enzymes, like LtxC, transfer larger geranyl moieties to the C7 position. rsc.org The structural analysis of FtmPT1, an enzyme that prenylates brevianamide F, revealed a hydrophobic reaction chamber at the protein's core where catalysis occurs. acs.org Subtle changes in this reaction chamber across different IPTs are thought to allow for the accommodation of diverse aromatic substrates and control the regiospecificity of the prenylation. acs.org

Examples of Indole Prenyltransferase Reactions
EnzymeSubstratePrenyl DonorPosition of PrenylationProductReference
4-DMATS (FgaPT2)L-TryptophanDMAPPC4 (Normal)4-Dimethylallyltryptophan rsc.org
CymDTryptophanDMAPPN1 (Reverse)N-Dimethylallyltryptophan rsc.org
FtmPT1Brevianamide FDMAPPC2 (Reverse)Tryprostatin B rsc.org
LtxCIndolactamGeranyl DiphosphateC7 (Reverse)Lyngbyatoxin A precursor rsc.org

Elucidation of Catalytic Cycles in Indole Functionalization

Transition metal catalysis provides a powerful platform for the functionalization of indoles, often proceeding through well-defined catalytic cycles. rsc.orgnih.gov These methods can achieve functionalization at positions that are otherwise difficult to access. nih.gov

Rhodium(III) catalysts, for example, are effective for the C-H activation and annulation of indole derivatives. A proposed catalytic cycle for the synthesis of fused pyrimido[1,6-a]-indolone derivatives involves the initial formation of an active Rh(III) complex, which then undergoes C-H activation with an N-substituted indole to form a five-membered rhodacycle intermediate. This intermediate then coordinates with an alkyne partner, undergoes migratory insertion, and reductive elimination to release the polycyclic product and regenerate the active catalyst. nih.gov

Ruthenium(II) complexes can also induce the cyclization of aniline-functionalized alkynes to synthesize C2- or C3-functionalized indoles. The chemoselectivity is controlled by the reaction pathway. A vinylidene pathway, initiated by the formation of a ruthenium-vinylidene complex, leads to C3-functionalized indoles. In contrast, a non-vinylidene pathway, involving direct alkyne activation, can result in C2-functionalized products. researchgate.net

Artificial enzymes have also been developed to catalyze specific indole transformations. A manganese-containing artificial mini-enzyme, Mn-MC6*a, selectively promotes the oxidation of the indole C3 position. acs.org The proposed mechanism involves a 2-electron oxidation coupled to C3 oxygenation. The reaction outcome is sensitive to pH and the presence of co-solvents; in trifluoroethanol (TFE), the final product is a 3-oxindole derivative that has incorporated a solvent molecule at the C2 position. acs.org

Catalytic Systems for Indole Functionalization
Catalyst SystemIndole Substrate TypeReactant PartnerFunctionalization OutcomeKey IntermediateReference
Rh(III)N-(pivaloyloxy)-1H-indole-1-carboxamide2-Alkynylaryl aldehydesDomino [4+2] annulationRhodacycle nih.gov
Ru(II)Aniline-functionalized alkynesIntramolecularC3-functionalization via cyclizationRuthenium-vinylidene complex researchgate.net
Mn-MC6*a (Artificial Enzyme)Indolem-CPBA (oxidant), TFE (solvent)C3-oxidation and C2-alkoxylationProposed high-valent Mn-oxo species acs.org

Structural Modifications and Derivatization Strategies of 1h Indole 4,7 Diamine Scaffolds

Synthesis of Substituted 1H-Indole-4,7-dione Derivatives and Analogues

While 1H-indole-4,7-diamine is a valuable starting material, its oxidation to the corresponding 1H-indole-4,7-dione is a key transformation that opens up further avenues for derivatization. The dione (B5365651) is a crucial intermediate in the synthesis of various biologically active molecules. The synthesis of substituted 1H-indole-4,7-diones allows for the introduction of a variety of functional groups, which can significantly impact their properties. nih.govresearchgate.net

The general synthetic approach involves the oxidation of the diamine precursor. Various oxidizing agents can be employed for this transformation, and the choice of reagent can be critical to achieving high yields and purity. Once the 1H-indole-4,7-dione core is formed, further substitutions can be made on the indole (B1671886) ring, often at the C2, C3, C5, and C6 positions, to generate a library of analogues. These substitutions can be introduced either before or after the formation of the dione moiety, depending on the desired final product and the compatibility of the functional groups with the reaction conditions.

A variety of substituted 1H-indole-4,7-diones have been synthesized and studied for their potential applications. The table below summarizes some examples of such derivatives, highlighting the diversity of substituents that can be incorporated into the scaffold.

Compound IDSubstituent(s)Synthetic MethodReference
1 2-MethylOxidation of 2-methyl-1H-indole-4,7-diamine nih.gov
2 3-EthylOxidation of 3-ethyl-1H-indole-4,7-diamine nih.gov
3 5-BromoBromination followed by oxidation researchgate.net
4 6-ChloroChlorination and subsequent oxidation researchgate.net

Functionalization of Amine Groups: Amidation, Alkylation, and Arylation

The presence of two primary amine groups at the C4 and C7 positions of this compound offers rich opportunities for functionalization through amidation, alkylation, and arylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby enabling the fine-tuning of the molecule's physicochemical properties.

Amidation: The amine groups can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. This reaction is a robust method for introducing carbonyl-containing moieties, which can participate in hydrogen bonding and alter the electronic nature of the indole scaffold. nih.gov

Alkylation: N-alkylation of the amine groups can be achieved using alkyl halides or other alkylating agents. youtube.com This modification introduces alkyl chains of varying lengths and branching, which can impact the lipophilicity and steric profile of the molecule. Both mono- and di-alkylation at each amine group are possible, leading to a diverse range of secondary and tertiary amine derivatives. nih.govrsc.orgmdpi.com

Arylation: The introduction of aryl groups onto the amine nitrogens can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. acs.orgnih.gov N-arylation introduces aromatic rings, which can engage in π-π stacking interactions and significantly modify the electronic and conformational properties of the parent diamine. acs.org The choice of the aryl halide and the catalytic system is crucial for achieving high yields and selectivity. mdpi.com

The following table provides a general overview of these functionalization strategies.

Reaction TypeReagents and ConditionsResulting Functional Group
Amidation Acyl chloride, base (e.g., pyridine)Amide (-NHCOR)
Alkylation Alkyl halide, base (e.g., K₂CO₃)Secondary/Tertiary Amine (-NHR, -NR₂)
Arylation Aryl halide, Pd or Cu catalyst, baseArylamine (-NHAr)

Formation of Schiff Base Derivatives and Related Imine Structures

The primary amine groups of this compound are amenable to condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. nih.gov This reaction is typically carried out under acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. acs.org The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the indole scaffold, as a vast number of aldehydes and ketones are commercially available. uodiyala.edu.iqxiahepublishing.com

The resulting imine bond is a key structural feature that can influence the biological activity of the molecule. nih.gov The electronic and steric properties of the substituent attached to the imine carbon can be systematically varied to explore structure-activity relationships. mdpi.com Moreover, the imine nitrogen can act as a coordination site for metal ions, leading to the formation of metal complexes with interesting properties.

Below is a table summarizing the synthesis of some representative Schiff base derivatives from indole precursors.

Aldehyde/Ketone ReactantCatalystResulting Schiff Base StructureReference
BenzaldehydeAcetic Acid-CH=N-Ph nih.gov
SalicylaldehydePiperidine-CH=N-C₆H₄-OH acs.org
Acetonep-Toluenesulfonic acid-C(CH₃)=N- uodiyala.edu.iq

Integration of this compound into Heterocyclic Ring Systems (e.g., Thiazolidinones)

The versatile reactivity of the amine groups in this compound allows for its integration into various heterocyclic ring systems. A notable example is the synthesis of thiazolidinone derivatives. Thiazolidinones are a class of five-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at the 4-position. mdpi.comnih.gov

The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step sequence. First, the diamine can be converted into a Schiff base by reacting it with an appropriate aldehyde. The resulting imine then undergoes cyclocondensation with a thiol-containing carboxylic acid, such as thioglycolic acid, to form the thiazolidinone ring. nih.govresearchgate.netresearchgate.net This reaction allows for the introduction of diversity at two key positions: one arising from the aldehyde used to form the Schiff base, and the other from potential substitutions on the thiazolidinone ring itself.

The incorporation of the this compound moiety into the thiazolidinone scaffold generates hybrid molecules with a unique three-dimensional structure and a combination of electronic features from both ring systems.

Reactant 1Reactant 2Resulting Heterocycle
This compound derived Schiff baseThioglycolic acidThiazolidinone-fused indole
This compoundIsothiocyanateThiourea derivative (precursor for heterocycles)

Development of Conjugates with Biomolecules (e.g., Amino Acids, Peptides)

The conjugation of this compound with biomolecules such as amino acids and peptides represents a promising strategy for creating novel hybrid molecules with potentially enhanced biological properties. mdpi.comnih.gov This approach leverages the biocompatibility and specific recognition properties of amino acids and peptides to potentially target the indole-containing moiety to specific biological sites. mdpi.com

The synthesis of these conjugates typically involves the formation of an amide bond between the amine groups of the this compound and the carboxylic acid group of an amino acid or peptide. nih.gov Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often employed to facilitate this reaction. rsc.org The N-terminus of the amino acid or peptide is usually protected during the coupling reaction to ensure regioselectivity, and the protecting group is subsequently removed.

By conjugating with different amino acids, the physicochemical properties of the resulting molecule, such as solubility and charge, can be systematically modified. nih.gov Furthermore, conjugation with specific peptide sequences can be used to target the molecule to particular cells or tissues.

BiomoleculeCoupling MethodPotential Application
GlycineAmide bond formation (EDC/NHS)Increased hydrophilicity
PhenylalanineAmide bond formation (DCC)Introduction of an aromatic side chain
Short PeptideSolid-phase peptide synthesisTargeted delivery

Design and Synthesis of Fused Polycyclic Indole Architectures (e.g., C3/C4-Fused)

The indole scaffold of this compound can be utilized as a building block for the construction of more complex, fused polycyclic architectures. Specifically, the formation of new rings fused at the C3 and C4 positions of the indole core leads to novel tetracyclic and pentacyclic systems. nih.govdocumentsdelivered.comnih.gov These C3/C4-fused indoles are of significant interest due to their unique three-dimensional structures and their presence in some natural products. researchgate.net

The synthesis of these fused systems often involves intramolecular cyclization reactions. rsc.org For example, a substituent with a reactive functional group can be introduced at the C3 or C4 position, which then undergoes a ring-closing reaction with another part of the molecule. Palladium-catalyzed reactions, such as the Heck reaction, have been employed to construct C3/C4-fused rings. nih.gov Acid-catalyzed cascade reactions have also been reported to yield novel tetracyclic indole scaffolds from appropriately substituted indole precursors. nih.govresearchgate.net

The design of the precursor molecule is critical for controlling the regioselectivity and stereoselectivity of the cyclization reaction. The nature of the linker between the indole core and the reacting functional group, as well as the reaction conditions, will determine the size and nature of the newly formed ring.

Fusion PositionSynthetic StrategyResulting Architecture
C3/C4Intramolecular Heck reactionFused six-membered ring
C3/C4Acid-catalyzed cascade reactionFused tetracyclic system

Formation of Indole-Based Metal Complexes and Coordination Chemistry

The nitrogen atoms of the this compound scaffold, including the indole nitrogen and the two primary amine groups, can act as ligands to coordinate with various metal ions, leading to the formation of indole-based metal complexes. nih.govnih.gov The coordination chemistry of indole derivatives is a rich field of study, as the resulting metal complexes can exhibit interesting catalytic, electronic, and photophysical properties. researchgate.net

The amine groups at the C4 and C7 positions can act as bidentate or bridging ligands, depending on the metal center and the reaction conditions. The indole nitrogen can also participate in coordination, although it is generally less basic than the exocyclic amines. The geometry of the resulting complex will be determined by the coordination number and preferred geometry of the metal ion, as well as the steric and electronic properties of the indole ligand.

A wide range of transition metals, such as copper, zinc, cobalt, and nickel, can be used to form complexes with indole-containing ligands. nih.govresearchgate.net The synthesis of these complexes is typically achieved by reacting the this compound with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy, as well as single-crystal X-ray diffraction.

Metal IonPotential Coordination SitesPotential Geometry
Copper(II)N4, N7 aminesSquare planar or tetrahedral
Zinc(II)N4, N7 aminesTetrahedral
Cobalt(II)N4, N7 amines, Indole NTetrahedral or octahedral

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1H-Indole-4,7-diamine, offering precise insights into the connectivity and chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR for Atom Connectivity and Environment Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of related indole (B1671886) derivatives.

In a typical ¹H NMR spectrum of an indole, the proton on the nitrogen (N-H) of the pyrrole (B145914) ring usually appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 5 and 6) would exhibit characteristic chemical shifts and coupling constants influenced by the electron-donating amino groups at positions 4 and 7.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbons bearing the amino groups (C4 and C7) and the carbons of the pyrrole ring (C2, C3, C3a, and C7a) would show distinct resonances. The precise chemical shifts are sensitive to the solvent used and the presence of any substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1 (N-H) 10.0 - 11.5 (broad singlet) -
H2 7.0 - 7.5 (triplet or doublet of doublets) 120 - 125
H3 6.4 - 6.8 (triplet or doublet of doublets) 100 - 105
H5 6.5 - 7.0 (doublet) 110 - 115
H6 6.5 - 7.0 (doublet) 115 - 120
NH₂ (at C4) 3.5 - 5.0 (broad singlet) -
NH₂ (at C7) 3.5 - 5.0 (broad singlet) -
C2 - 120 - 125
C3 - 100 - 105
C3a - 125 - 130
C4 - 135 - 140
C5 - 110 - 115
C6 - 115 - 120
C7 - 135 - 140
C7a - 128 - 133

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Proof

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H5 and H6) and potentially between the protons on the pyrrole ring (H2 and H3).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy identifies direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning the signals of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique is invaluable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments to confirm the connectivity of the entire structure. For instance, HMBC would show correlations from the N-H proton to carbons C2 and C7a, and from the aromatic protons to neighboring carbons.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS-ESI/TOF)

High-resolution mass spectrometry, often utilizing electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value to confirm its composition with a high degree of confidence.

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺ 147.0796
[M+H]⁺ 148.0875

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a robust method for assessing the purity of volatile compounds and confirming their identity. In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a gas chromatography column. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum, resulting from the ionization process, can be analyzed to further confirm the structure of the indole core and the presence of the two amino groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The N-H bonds of the indole ring and the two primary amine groups would give rise to distinct stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The primary amines are expected to show two bands in this region (symmetric and asymmetric stretching).

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene and pyrrole rings would be observed in the 1450-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations of the carbon-nitrogen bonds of the amino groups would be present in the 1250-1350 cm⁻¹ region.

N-H bending: The bending vibrations of the N-H bonds of the amino groups typically appear in the 1550-1650 cm⁻¹ range.

IR spectroscopy is also a valuable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound from a dinitro precursor, by observing the disappearance of the nitro group (NO₂) stretching bands and the appearance of the N-H stretching bands of the amino groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Indole (N-H) Stretch 3200 - 3400
Aromatic (C-H) Stretch 3000 - 3100
Aromatic (C=C) Stretch 1450 - 1650
Amine (C-N) Stretch 1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, and the wavelengths of maximum absorption (λmax) provide insight into the electronic structure of the chromophore. For indole and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands arising from π-π* transitions within the aromatic system.

The introduction of amino groups at the 4 and 7 positions of the indole ring, as in this compound, is expected to significantly influence its UV-Vis absorption profile. Amino groups are strong auxochromes, meaning they are electron-donating groups that can interact with the π-system of the indole core. This interaction, often through resonance, increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption maxima to longer wavelengths is anticipated compared to the parent indole molecule.

For instance, studies on other indole derivatives have demonstrated that the position and nature of substituents dramatically affect the absorption spectra. The presence of electron-donating or electron-withdrawing groups can alter the energy of electronic transitions, resulting in shifts in λmax and changes in the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength. While specific λmax and ε values for this compound are not available in the reviewed literature, a hypothetical UV-Vis data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical UV-Vis Absorption Data for this compound in Methanol

Wavelength (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
~280-300~5,000-10,000π-π* (Benzenoid)
~320-350~3,000-8,000π-π* (Intramolecular Charge Transfer)

Photophysical Characterization Techniques (e.g., Fluorescence Spectroscopy) for Optoelectronic Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing information on their emission characteristics after electronic excitation. Indole and many of its derivatives are known to be fluorescent, and the introduction of amino groups in this compound is expected to modulate these properties significantly. The electron-donating nature of the amino groups can enhance the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and influence the emission wavelength (λem).

The photophysical characterization of this compound would involve measuring its fluorescence excitation and emission spectra. The excitation spectrum ideally mirrors the absorption spectrum, while the emission spectrum is typically red-shifted to lower energy (longer wavelength) due to energy loss through non-radiative processes before fluorescence occurs. The difference between the absorption and emission maxima is known as the Stokes shift, a crucial parameter for applications in fluorescence imaging and sensing.

The fluorescence properties of indole derivatives are often sensitive to the solvent environment. In polar solvents, excited states can be stabilized, leading to further red-shifting of the emission. While specific fluorescence data for this compound is not present in the provided search results, a hypothetical data table is included to show the expected parameters from a comprehensive photophysical study.

Hypothetical Photophysical Data for this compound

SolventExcitation λmax (nm)Emission λem (nm)Quantum Yield (ΦF)Stokes Shift (cm-1)
Cyclohexane~330~380~0.4~4300
Acetonitrile~335~400~0.3~5700
Methanol~340~420~0.25~6500

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the indole ring system, the conformation of the amino groups, and the nature of intermolecular interactions in the solid state. Hydrogen bonding, a key interaction for molecules with amino groups, would likely play a significant role in the crystal packing. The arrangement of molecules in the crystal lattice can influence the bulk properties of the material.

Although a crystal structure for this compound has not been reported in the searched literature, a hypothetical table of crystallographic data is presented below to illustrate the parameters that would be obtained from such an analysis. This data is essential for computational modeling and for understanding the solid-state behavior of the compound.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)7.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (Å3)956.25
Z4
Density (calculated) (g/cm3)1.28

Computational and Theoretical Investigations of 1h Indole 4,7 Diamine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and reactivity of indole (B1671886) derivatives. niscpr.res.in DFT methods provide a balance between accuracy and computational cost, making them suitable for calculating properties like molecular geometries, vibrational frequencies, and electronic energies. researchgate.net Studies on various indole derivatives often employ the B3LYP functional combined with basis sets like 6-311++G(d,p) or 6-31G+(d, p) to achieve reliable results that correlate well with experimental data. researchgate.netnih.gov

While specific studies on the reaction pathways of 1H-Indole-4,7-diamine are not extensively documented, the methodologies for such predictions are well-established. Quantum chemical calculations can map out potential energy surfaces for chemical reactions. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. For instance, in the synthesis of indole-based macrocycles or other complex derivatives, theoretical calculations can help elucidate the reaction mechanism, such as the steps involved in a Mannich-type reaction. mdpi.com By calculating the energy barriers (activation energies) associated with each transition state, chemists can predict the most likely reaction pathway and understand factors that influence reaction rates and product selectivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in

For indole derivatives, DFT calculations are used to determine these orbital energies and map their distribution across the molecule. niscpr.res.in This analysis reveals the most probable sites for electrophilic and nucleophilic attack. The charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, further clarifies reactive sites by showing regions of positive (electron-poor) and negative (electron-rich) potential.

Table 1: Illustrative Frontier Orbital Energies for Indole Derivatives Calculated via DFT Note: This table presents example data for related indole compounds to illustrate typical computational outputs, as specific data for this compound is not readily available in the cited literature.

Compound/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method
Substituted Imidazole/Indole DerivativesVariesVariesVaries based on substitutionB3LYP/6-31G
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid---B3LYP/6-311++G(d,p)

Data is illustrative of the types of values generated in computational studies. niscpr.res.innih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are essential for understanding larger systems and dynamic processes.

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. For derivatives of this compound, this is crucial as the molecule's shape dictates its ability to interact with other molecules. Potential energy scans, where specific dihedral angles are systematically varied, can identify stable conformers. nih.gov Quantum chemical methods can then be used to optimize the geometry of these conformers and calculate their relative energies, confirming the most stable structures. nih.gov For example, studies on macrocycles derived from phenothiazine, a related heterocyclic system, used quantum calculations to determine that a non-cone conformation was more stable than the cone form by 1.2–1.3 kcal/mol. mdpi.com

Molecular dynamics (MD) simulations model the movement of atoms in a molecule or a complex over time, providing a detailed view of molecular motion and interactions. An MD simulation can confirm the stability of a ligand (like an indole derivative) within the binding pocket of a target protein. nih.gov Simulations lasting nanoseconds can reveal how the ligand-protein complex behaves in a dynamic environment, assessing the stability of key interactions, such as hydrogen bonds, and calculating binding free energies. nih.govrsc.org This technique is invaluable for validating the results of molecular docking and understanding the thermodynamics of binding.

In Silico Prediction of Molecular Interactions with Biological Targets

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule might bind to a biological target, typically a protein or enzyme. researchgate.net This virtual screening method helps prioritize compounds for experimental testing.

Molecular docking algorithms place a ligand (e.g., a derivative of this compound) into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov Successful docking studies on indole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For example, docking studies of an indole derivative with human placental aromatase revealed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov Similarly, studies of indole-based thiosemicarbazones as tyrosinase inhibitors used molecular docking and MD simulations to evaluate the binding mode of the most potent compounds. nih.gov These computational predictions can guide the design of new, more potent inhibitors by suggesting structural modifications to enhance binding affinity and selectivity. rsc.orgnih.gov

Molecular Docking Studies for Ligand-Protein Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of this compound, and its protein target at the atomic level.

IDO1 Enzyme: The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a significant target in cancer immunotherapy. Molecular docking studies on 1H-indole-4,7-dione derivatives, which are structurally analogous to this compound, have revealed key binding interactions within the IDO1 active site. These studies indicate that the indole scaffold can form significant interactions with the heme cofactor and surrounding amino acid residues, suggesting that this compound derivatives could also be potent IDO1 inhibitors. researchgate.netnih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth. In silico studies of 1H-indole derivatives have demonstrated their potential to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. mdpi.comresearchgate.net Docking simulations of a new 1H-indole derivative showed strong binding interactions, with a total precise energy of -40.38 Kcal/Mol, affirming its potential as a VEGFR-2 inhibitor. mdpi.comresearchgate.net

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. Molecular docking studies have been conducted on various indole derivatives to assess their inhibitory potential against Mpro. nih.govmdpi.comsemanticscholar.org These studies have identified key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity of these compounds within the Mpro active site. nih.gov

Penicillin-Binding Protein (PBP): Penicillin-binding proteins are crucial enzymes in bacterial cell wall synthesis and are the primary targets for β-lactam antibiotics. While specific docking studies on this compound are not extensively documented, broader research into indole derivatives suggests their potential as PBP inhibitors. Molecular docking is a valuable tool to explore how the indole scaffold can fit into the active site of PBPs and interact with key residues. nih.govnih.gov

DNA Gyrase: DNA gyrase is a bacterial enzyme that plays a vital role in DNA replication and is a validated target for antibacterial agents. nih.govnih.gov Molecular docking simulations of novel indole-based Schiff base derivatives have shown that these compounds can bind effectively to the DNA gyrase active site, interacting with various amino acid residues. nih.gov This suggests that derivatives of this compound could also be explored as potential DNA gyrase inhibitors.

Table 1: Summary of Molecular Docking Studies of Indole Derivatives with Various Protein Targets
Protein TargetKey Findings from Indole Derivative StudiesPotential Interactions for this compound Derivatives
IDO1 EnzymeInteraction with the heme cofactor and hydrophobic pockets. researchgate.netnih.govHeme coordination and hydrophobic interactions.
VEGFR-2Binding to the ATP-binding site of the kinase domain. mdpi.comresearchgate.netHydrogen bonding with key residues in the ATP pocket.
SARS-CoV-2 MproHydrogen bonding and hydrophobic interactions within the active site. nih.govmdpi.comsemanticscholar.orgFormation of stable complexes through key residue interactions.
Penicillin-Binding ProteinGeneral potential for indole scaffolds to act as inhibitors. nih.govnih.govInteractions within the transpeptidase active site.
DNA GyraseBinding within the ATP-binding site of the GyrB subunit. nih.govnih.govHydrogen bonding and hydrophobic interactions with key residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical descriptors, such as electronic and steric parameters, with observed biological activities.

For indole derivatives, QSAR studies have been employed to predict their anti-proliferative and other biological activities. neliti.comnih.govresearchgate.net Electronic parameters, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges, are used to describe the electronic aspects of the molecule that can influence its interaction with a biological target. neliti.com Steric parameters, including molecular volume, surface area, and specific conformational descriptors, account for the size and shape of the molecule, which are critical for ligand-receptor binding.

A typical QSAR study on indole derivatives involves the following steps:

Data Set Collection: A series of indole derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A variety of electronic and steric descriptors are calculated for each molecule in the dataset using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 2: Examples of Electronic and Steric Parameters Used in QSAR Models for Indole Derivatives
Parameter TypeDescriptorDescription
ElectronicHOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron.
ElectronicLUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron.
ElectronicDipole MomentA measure of the overall polarity of the molecule.
StericMolecular WeightThe mass of one mole of the substance.
StericMolar RefractivityA measure of the total polarizability of a mole of a substance.
StericTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. semanticscholar.orgtsijournals.comrsc.orgmdpi.commdpi.comtandfonline.comnih.govresearchgate.netacs.orgresearchgate.net These theoretical predictions can be compared with experimental data from techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational models and to gain a deeper understanding of the molecular structure and electronic properties.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of indole derivatives, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. tsijournals.comresearchgate.net These calculated spectra can be compared with experimentally recorded UV-Vis spectra to confirm the structural and electronic features of the synthesized compounds. nih.gov

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. tandfonline.com The comparison between the calculated and experimental vibrational spectra can aid in the assignment of the observed bands to specific vibrational modes of the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (δ) for ¹H and ¹³C nuclei. tandfonline.com These theoretical chemical shifts can be correlated with experimental NMR data to confirm the molecular structure of this compound and its derivatives. mdpi.com

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Indole Derivatives
Spectroscopic TechniqueComputational MethodPredicted ParametersExperimental Data
UV-VisibleTD-DFTλmax, Oscillator StrengthAbsorption maxima from UV-Vis spectrophotometer. nih.gov
Infrared (IR)DFTVibrational FrequenciesPeak positions (cm⁻¹) from FT-IR spectrometer. tandfonline.com
¹H and ¹³C NMRDFT/GIAOChemical Shifts (δ in ppm)Chemical shifts from NMR spectrometer. tandfonline.commdpi.com

Applications and Emerging Research Directions in Chemical Science

1H-Indole-4,7-diamine as a Versatile Synthetic Building Block for Complex Organic Molecules

The strategic placement of two nucleophilic amine groups on the aromatic indole (B1671886) framework makes this compound a valuable and versatile intermediate in multi-step organic synthesis. Chemists utilize this diamine to construct more complex molecular architectures, leveraging the distinct reactivity of the indole nucleus and its amino substituents.

A notable example of its application is in the synthesis of scaffolds designed to inhibit protein-protein interactions. In a synthetic route aimed at developing non-naphthalene inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1), 4,7-diaminoindole was synthesized as a key intermediate. nih.gov The synthesis commenced with 2,4-difluoronitrobenzene, which underwent sequential amination, followed by a cyclization reaction in the presence of trifluoroacetic acid (TFA) to form a 4-benzylamino-7-nitroindole. Subsequent reduction of the nitro group and hydrogenolysis of the benzyl (B1604629) group successfully yielded this compound. nih.gov This diamine then serves as a foundation for further functionalization, such as sulfonation and alkylation, to produce the final, more complex target molecules. nih.gov The utility of diamines as building blocks is a well-established concept in organic synthesis, particularly for creating chiral ligands, peptidomimetics, and organocatalysts. mdpi.com

The general reactivity of the indole core, which typically involves electrophilic substitution at the C3 position, combined with the nucleophilicity of the two amine groups, allows for a diverse range of chemical transformations, making this compound a powerful tool for building molecular complexity. mdpi.com

Role in the Design and Development of Molecular Scaffolds for Biological Target Modulation

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. This compound provides a core structure that can be elaborated upon to modulate the activity of enzymes and other proteins involved in disease pathways.

A significant area of research involving the indole-4,7-scaffold is the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.org In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses T-cell-mediated immune responses and allows tumors to evade the immune system. nih.gov Consequently, inhibiting IDO1 is a major therapeutic strategy in immuno-oncology.

Research into compounds structurally related to this compound has provided key mechanistic insights. Specifically, a series of 1H-indole-4,7-dione derivatives, which can be prepared from the corresponding diamine by oxidation, have been designed and synthesized as IDO1 inhibitors. nih.gov Structure-activity relationship (SAR) studies demonstrated that compounds featuring a 5-(pyridin-3-yl)-1H-indole-4,7-dione core exhibited moderate inhibitory potency against the IDO1 enzyme. nih.gov Enzyme kinetics experiments revealed that these compounds likely act as reversible and competitive inhibitors of IDO1, suggesting they compete with the natural substrate, tryptophan, for binding at the enzyme's active site. nih.gov

Table 1: IDO1 Inhibition by 1H-Indole-4,7-dione Derivatives

Compound Core Structure Inhibition Potency Mechanism of Action

Understanding how a ligand binds to its protein target is crucial for rational drug design. For indole-based IDO1 inhibitors, the interaction with the enzyme's heme-containing active site is paramount. The active site of IDO1 contains a deep binding pocket with a hydrophobic region (pocket A) and another hydrophobic pocket at the entrance (pocket B). acs.orgacs.org

Molecular docking simulations of the 1H-indole-4,7-dione inhibitors have been used to predict their binding mode within the IDO1 active site. nih.gov As competitive inhibitors, they are presumed to occupy the same space as tryptophan. The binding of many small molecule inhibitors to IDO1 involves direct coordination to the heme iron atom. acs.org The planar, electron-rich indole ring system is also capable of engaging in favorable interactions, such as π-stacking and cation-π interactions, with residues in the active site. nih.gov Studies have shown that electron-rich aromatic systems like indole are generally better at binding cations compared to less electron-rich systems, a key principle in molecular recognition. nih.gov The specific substitution pattern on the indole-4,7-scaffold ultimately dictates the precise orientation and set of interactions that determine binding affinity and inhibitory potency.

The biological effect of a molecule is determined by its interaction with cellular pathways. Inhibitors based on the 1H-indole-4,7-scaffold have been evaluated in cellular models to confirm their mechanism of action in a biological context. For instance, the 1H-indole-4,7-dione derivatives were tested for their inhibitory activity in HeLa cells that were stimulated with interferon-gamma (IFN-γ). nih.gov IFN-γ is a pro-inflammatory cytokine that is known to be a primary inducer of IDO1 gene expression. By showing activity in this assay, the compounds demonstrated their ability to counteract the effects of a key signaling molecule (IFN-γ) that drives the immunosuppressive IDO1 pathway in cells. nih.gov

Furthermore, the this compound framework was specifically chosen as a synthetic building block for molecules targeting the Keap1-Nrf2 pathway, which is a critical regulator of cellular responses to oxidative stress. nih.gov This indicates that the molecular properties of the diaminoindole scaffold are deemed suitable for designing ligands that can modulate distinct and important cellular signaling cascades beyond IDO1.

Applications in Materials Science and Engineering

The application of indole derivatives is not limited to biology and medicine; they also possess properties that are attractive for materials science. The conjugated π-system of the indole ring, combined with the potential for polymerization, makes these molecules interesting candidates for advanced organic materials.

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their thermal stability, mechanical strength, and, in some cases, valuable electronic properties. Given its structure as a rigid, aromatic diamine, this compound is a potential precursor for novel polymers with tailored characteristics.

The two amine functional groups can undergo polycondensation reactions with comonomers like diacyl chlorides or dianhydrides to form long-chain polymers. The incorporation of the electron-rich indole-4,7-diamine moiety into a polymer backbone would be expected to influence the resulting material's electronic properties, such as its conductivity, and optical properties, including its ability to absorb or emit light. While the related isoindole-4,7-diones have been computationally studied as candidates for organic cathode materials in batteries, the direct use of this compound in synthesized electronic materials remains an area of emerging research. Its structure suggests a potential for creating novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Components in Functional Polymers and Supramolecular Assemblies

The unique structural attributes of this compound, featuring a bicyclic aromatic indole core and two reactive amine functionalities, position it as a valuable monomer for the synthesis of novel functional polymers. The indole ring itself is a significant heterocyclic structure found in a variety of natural products and biologically active molecules, and its incorporation into polymer backbones can impart desirable thermal, optical, and electrochemical properties. researchgate.netacs.org The presence of the N-H group in the indole ring also offers a site for hydrogen bonding, which can influence the morphology and intermolecular interactions within the polymer matrix.

The synthesis of indole-based functional polymers has been explored through various polymerization techniques. For instance, catalyst-free C-N coupling reactions have been successfully employed to create poly(N-arylene diindolylmethane)s with high molecular weights and well-defined structures. researchgate.net These polymers have demonstrated good thermal stability and strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. researchgate.net The electrochemical activity of the indole rings further allows for cross-linking, creating robust films. researchgate.net

While direct polymerization of this compound is not extensively documented in the reviewed literature, its diamine nature makes it a prime candidate for polycondensation reactions with various dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, which are attributed to charge transfer complex (CTC) formation between the electron-donating diamine and the electron-withdrawing dianhydride moieties. mdpi.com The incorporation of the this compound monomer could lead to polyimides with unique optoelectronic properties and potentially lower dielectric constants and water absorption, which are critical for applications in next-generation mobile communication devices and flexible displays. mdpi.com

Furthermore, indole-based porous organic polymers have been synthesized and have shown high selectivity for CO2 capture, a property attributed to the combined effects of π-π stacking and hydrogen bonding. rsc.org The structure of this compound is well-suited for creating such porous materials, where the indole core can participate in π-π interactions and the amine groups can be utilized for forming a cross-linked network and providing hydrogen bonding sites.

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the indole N-H and the amine groups of this compound can be exploited to construct intricate self-assembling systems. The indole N-H is a good hydrogen-bond donor, a property that is important in the organization of certain antimicrobial peptides. mdpi.com This suggests that supramolecular assemblies based on this diamine could have interesting biological activities.

Role in the Development of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs), or coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs are highly dependent on the nature and structure of the organic linkers. researchgate.net While the direct use of this compound as a ligand in MOF synthesis is not explicitly detailed in the available literature, its structural features suggest significant potential in this area.

The two amine groups of this compound can act as coordination sites for metal centers, making it a viable bridging ligand to form extended network structures. The design of MOFs often involves the use of N-heterocyclic organic ligands, which can influence the resulting framework's properties, such as porosity and stability. researchgate.net The indole moiety, with its aromatic system, can contribute to the rigidity of the framework and participate in π-π stacking interactions, which can enhance the stability and affect the adsorption properties of the MOF.

Furthermore, the introduction of specific functional groups into the organic linkers can impart desired functionalities to the MOF. The indole ring in this compound offers a platform for further functionalization, allowing for the tuning of the MOF's properties for applications in gas storage and separation, catalysis, and sensing. rsc.org For example, the incorporation of pyridylcarboxylate ligands into indium-based MOFs has led to materials with diverse structures and high stability. rsc.org Similarly, the unique electronic properties of the indole ring could be harnessed to create MOFs with interesting photoluminescent or conductive properties.

Utilization in Catalysis and Ligand Design

The molecular architecture of this compound, possessing both a reactive indole core and two strategically positioned amine groups, makes it a promising scaffold for the development of novel catalysts and ligands for a variety of chemical transformations.

Development of Chiral Ligands for Asymmetric Transformations

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral diamines are a well-established class of ligands that have proven effective in a wide range of asymmetric reactions. researchgate.netchemrxiv.org The this compound scaffold can be envisioned as a precursor to a new class of chiral N-H diamine ligands. researchgate.net By introducing chirality, for instance through derivatization of the amine groups or the indole ring, it is possible to create ligands that can effectively control the stereochemical outcome of a reaction.

Recent research has highlighted the potential of chiral diamine catalysts in biomimetic asymmetric catalysis, demonstrating excellent yields and enantiomeric ratios in various addition reactions conducted in environmentally friendly solvents like water. researchgate.netchemrxiv.org A key advantage of these ligands is their pluripotency, showing good reactivity and enantioselectivity across a number of representative reactions. researchgate.netchemrxiv.org This suggests that chiral derivatives of this compound could lead to the development of versatile catalysts for important and challenging green stereoselective transformations. researchgate.netchemrxiv.org

Furthermore, the development of C-N axially chiral scaffolds is an emerging area of interest. nih.gov Chiral dinitrogen ligands have been successfully employed in asymmetric palladium/norbornene cooperative catalysis to construct such scaffolds. nih.gov The diamine functionality of this compound could be exploited in a similar fashion to create novel chiral ligands for the synthesis of atropisomeric compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Ligand TypePotential Asymmetric TransformationKey Features
Chiral N-H DiamineAsymmetric addition reactionsHigh reactivity and enantioselectivity in green solvents. researchgate.netchemrxiv.org
Bis-indole ArchitectureHydrogenation, allylic alkylation, hydroboration, Michael additionProvides a rigid and tunable chiral environment. semanticscholar.org
Dinitrogen LigandSynthesis of C-N axially chiral scaffoldsEnables asymmetric Catellani-type reactions. nih.gov

Applications in Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The indole core has been utilized in organocatalysis, primarily leveraging its nucleophilic character at the C3 position and the hydrogen-bond donating ability of the N-H group. mdpi.com While the direct application of this compound as an organocatalyst is not extensively reported, its structure suggests several potential roles.

The amine groups of this compound can participate in enamine and iminium ion catalysis, which are key intermediates in many organocatalytic reactions, including aldol, Mannich, and Michael reactions. researchgate.net The bifunctional nature of the molecule, with two amine groups, could allow for cooperative catalysis, where one amine group activates the substrate while the other directs the stereochemical outcome. The development of bifunctional cinchona alkaloid catalysts for asymmetric Friedel-Crafts reactions of indoles with imines highlights the effectiveness of this approach. nih.gov

In the context of biocatalysis, the indole scaffold is a common motif in many natural products and enzyme substrates. The development of biomimetic catalysts that mimic the function of enzymes is a growing area of research. researchgate.netchemrxiv.org A pluripotent chiral diamine catalyst has been designed for efficient asymmetric catalysis in water, bridging the gap between enzymatic and small-molecule catalysis. chemrxiv.org This suggests that derivatives of this compound could be developed as biomimetic catalysts that operate under mild, aqueous conditions.

The indole ring itself can be a target for enzymatic modification, or it can be incorporated into substrates to study enzyme mechanisms. The versatility of the indole core allows for the introduction of various functional groups, making it a valuable tool for designing probes and inhibitors for biocatalytic systems.

Catalysis TypePotential ApplicationMechanistic Role of this compound
OrganocatalysisAsymmetric Friedel-Crafts, Aldol, Mannich, Michael reactionsFormation of enamine/iminium intermediates; bifunctional activation. researchgate.netnih.gov
BiocatalysisBiomimetic asymmetric synthesisServes as a scaffold for catalysts that mimic enzyme active sites. researchgate.netchemrxiv.org

Future Perspectives and Unexplored Research Avenues for this compound Chemistry

The exploration of this compound chemistry is still in its nascent stages, with significant opportunities for future research. Based on the established reactivity of indoles and diamines, several promising research avenues can be envisioned.

A primary area for future investigation is the systematic exploration of this compound as a monomer in polymer synthesis. The preparation and characterization of polyimides, polyamides, and other polymers derived from this diamine could lead to new materials with enhanced thermal stability, unique photophysical properties, and improved processability. The influence of the indole moiety on the final properties of these polymers, such as their dielectric constant, conductivity, and gas permeability, warrants detailed investigation.

In the field of supramolecular chemistry, the self-assembly of this compound and its derivatives into well-defined nanostructures through hydrogen bonding and π-π stacking interactions is a largely unexplored area. Such supramolecular assemblies could find applications in sensing, drug delivery, and organic electronics.

The development of novel Metal-Organic Frameworks (MOFs) using this compound as a primary or co-ligand presents a significant opportunity. The synthesis and characterization of these MOFs could lead to materials with tailored porosity, catalytic activity, and selective adsorption properties for applications in carbon capture, gas separation, and heterogeneous catalysis.

A particularly promising direction is the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis. The development of efficient synthetic routes to enantiomerically pure derivatives of this diamine is a crucial first step. The application of these chiral ligands in a broad range of asymmetric transformations could lead to the discovery of new and highly selective catalytic systems.

In organocatalysis, the potential of this compound and its derivatives as bifunctional catalysts should be systematically investigated. The cooperative action of the two amine groups and the indole core could enable novel and efficient catalytic cycles for a variety of organic reactions.

Furthermore, the biological activity of derivatives of this compound remains largely unknown. Given that the indole nucleus is a privileged scaffold in medicinal chemistry, the synthesis and biological evaluation of a library of compounds based on this diamine could lead to the discovery of new therapeutic agents. mdpi.com

Finally, computational studies could play a vital role in guiding future experimental work. Density Functional Theory (DFT) calculations could be employed to predict the electronic properties, reactivity, and coordination behavior of this compound and its derivatives, accelerating the discovery of new applications for this versatile chemical compound.

Research AreaUnexplored AvenuePotential Impact
Polymer ChemistrySynthesis and characterization of novel polyimides and polyamides.Development of high-performance materials for electronics and aerospace.
Supramolecular ChemistrySelf-assembly into functional nanostructures.New materials for sensing, drug delivery, and organic electronics.
Metal-Organic FrameworksUse as a ligand for novel MOFs.Advanced materials for gas storage, separation, and catalysis.
Asymmetric CatalysisDesign of chiral ligands for stereoselective synthesis.Efficient and green methods for the production of enantiopure compounds.
OrganocatalysisExploration as a bifunctional organocatalyst.Discovery of new catalytic transformations.
Medicinal ChemistrySynthesis and biological evaluation of derivatives.Identification of new drug candidates.
Computational ChemistryTheoretical prediction of properties and reactivity.Rational design of new materials and catalysts.

Q & A

Basic: What are the established synthetic routes for 1H-Indole-4,7-diamine derivatives, and how are they characterized?

Methodological Answer:
Synthesis typically involves cyclocondensation or substitution reactions. For example, 1H-indole-4,7-dione derivatives can be synthesized by reacting uracil diamines with methylcyanoformimidate in DMF under controlled heating, yielding products with >320°C melting points . Characterization relies on ¹H NMR (e.g., D6-DMSO solvent peaks for hydrogen environments) and elemental analysis (e.g., validating C, H, N content within ±0.3% of theoretical values) . Advanced derivatives may require halogenation or alkylation steps, as seen in dichloro-phenanthroline analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

Methodological Answer:
SAR studies integrate in vitro antimicrobial assays (e.g., MIC determination against resistant pathogens) with in silico docking (e.g., targeting bacterial DNA gyrase or efflux pumps). For example, substituents like electron-withdrawing groups at the indole core enhance activity by improving membrane penetration . Pharmacokinetic optimization may involve modifying substituents (e.g., aziridinyl groups) to enhance bioreductive activation, as demonstrated in indoloquinone analogs like E09 .

Basic: What analytical techniques are critical for validating synthetic yields and purity?

Methodological Answer:

  • HPLC with C18 columns (e.g., MeOH-H₂O-TFA gradients) resolves regioisomeric mixtures, as seen in tricyclic derivatives .
  • Mass spectrometry (HRMS) confirms molecular weights.
  • Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition >300°C for crystalline products) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from variations in bacterial strains, assay conditions, or compound purity. Mitigation strategies include:

  • Standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Control experiments (e.g., testing parent compounds to isolate substituent effects).
  • Statistical validation (e.g., ANOVA for inter-lab reproducibility) .

Advanced: What methodologies are used to study bioreductive activation of indole-diamine derivatives?

Methodological Answer:
Bioreductive activation is evaluated via HPLC-based pharmacokinetic assays in preclinical models (e.g., murine plasma/tissue sampling). For example, E09’s activation involves aziridinyl group reduction under hypoxic conditions, monitored via metabolite profiling . Electrochemical assays (e.g., cyclic voltammetry) quantify redox potentials to predict activation efficiency .

Basic: How is spectroscopic data interpreted to confirm indole-diamine regiochemistry?

Methodological Answer:

  • ¹H NMR : Aromatic protons exhibit distinct splitting patterns (e.g., singlet for symmetric substituents at C4/C7).
  • ¹³C NMR : Carbonyl or amine groups at C4/C7 show deshielded peaks (δ 160-180 ppm for carbonyls; δ 40-60 ppm for amines).
  • IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) confirm amine functionality .

Advanced: What photochemical methods enable functionalization of indole-diamine cores?

Methodological Answer:
Oxidative photocyclization of thioamide precursors (e.g., using Lawesson’s reagent) generates fused heterocycles (e.g., dithiazolobenzo-thiadiazoles). Reaction optimization includes:

  • UV-Vis monitoring (λmax ~350 nm for intermediate detection).
  • Solvent selection (e.g., anhydrous DMF for stability).
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What are best practices for managing and sharing indole-diamine research data?

Methodological Answer:
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit spectra in repositories (e.g., Chemotion, nmrXiv).
  • Use ELNs (e.g., Chemotion ELN) for traceable synthesis protocols.
  • Document purity data (HPLC chromatograms, elemental analysis) alongside biological results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.